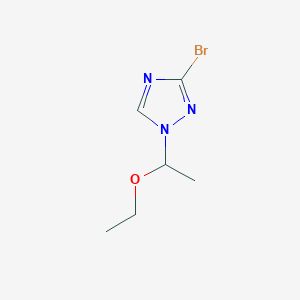

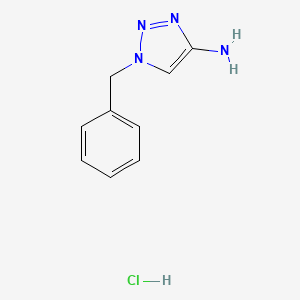

Chlorhydrate de 1-benzyl-1H-1,2,3-triazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride is a chemical compound with the molecular weight of 210.67 . It is a polytriazolylamine ligand which stabilizes Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .

Synthesis Analysis

The synthesis and characterisation of the homoleptic complexes [M (ttzm)2] (PF6)2 (ttzm = tris (1-benzyl-1,2,3-triazol-4-yl)-p-anisolylmethane; M = Fe (Fe), Ru (Ru), Os (Os)) have been reported . Initial attempts to prepare Ru by reaction of [Ru (p-cymene)Cl2]2 and ttzm also led to the isolation of the heteroleptic complex [Ru (p-cymene) (ttzm)] (PF6)2 .Molecular Structure Analysis

The complexes [ (tbta)Co (μ-CA -2H)Co (tbta) (CH3CN)] (BF4)21 and [ (tbta)Co (μ-OH)2Co (tbta)] (BF4)42 (tbta = tris [ (1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine and CA = chloranilic acid) were synthesized and characterized by X-ray crystallography, SQUID magnetometry and NMR spectroscopy .Chemical Reactions Analysis

This compound is known to stabilize Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .Physical and Chemical Properties Analysis

This compound is a white solid with a melting point of 120-123°C . It is soluble in DMSO and DMF .Applications De Recherche Scientifique

Catalyse en chimie click

Ce composé agit comme un ligand qui stabilise les ions cuivre (I), améliorant leur effet catalytique dans les réactions de cycloaddition azide-alcyne, qui est une pierre angulaire de la chimie click .

Induction de l'apoptose en recherche sur le cancer

En recherche sur le cancer, des dérivés de ce composé ont été étudiés pour leur capacité à induire l'apoptose dans les cellules cancéreuses du sein, en particulier les cellules BT-474 .

Inhibition des récepteurs tyrosine kinases

Il a été démontré qu'il agissait comme un inhibiteur des récepteurs tyrosine kinases, qui sont des cibles importantes dans le développement de thérapies anticancéreuses .

Mécanisme D'action

Target of Action

The primary target of 1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride is Copper (I) ions . The compound acts as a ligand, binding to the Copper (I) ions and stabilizing them .

Mode of Action

1-Benzyl-1H-1,2,3-triazol-4-amine hydrochloride interacts with its target, Copper (I) ions, by stabilizing them towards disproportionation and oxidation . This stabilization enhances the catalytic effect of Copper (I) in the azide-acetylene cycloaddition .

Biochemical Pathways

The primary biochemical pathway affected by 1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride is the azide-acetylene cycloaddition . By stabilizing Copper (I) ions, the compound enhances the catalytic effect of Copper (I) in this pathway

Result of Action

The molecular and cellular effects of the action of 1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride are primarily related to its role in enhancing the catalytic effect of Copper (I) in the azide-acetylene cycloaddition

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride. For instance, the compound is soluble in DMSO and DMF , and it should be stored at -20°C . It is also incompatible with heat and oxidizing agents , indicating that these environmental factors could potentially affect its stability and efficacy.

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Orientations Futures

Analyse Biochimique

Biochemical Properties

1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound acts as a ligand that stabilizes copper(I) ions, preventing their disproportionation and oxidation. This stabilization enhances the catalytic efficiency of copper(I) in azide-alkyne cycloaddition reactions, a key reaction in click chemistry . The compound interacts with enzymes and proteins that are involved in these reactions, facilitating the formation of stable triazole linkages. The nature of these interactions is primarily based on coordination chemistry, where the triazole ring binds to the copper(I) ion, forming a stable complex.

Cellular Effects

1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride has been shown to influence various cellular processes. In particular, it affects cell signaling pathways and gene expression by modulating the activity of enzymes involved in these processes. For example, the compound can inhibit certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and can result in changes in gene expression and cellular metabolism . Additionally, the compound’s ability to stabilize copper(I) ions can influence redox reactions within the cell, impacting cellular oxidative stress levels.

Molecular Mechanism

The molecular mechanism of action of 1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride involves its interaction with copper(I) ions. The triazole ring in the compound coordinates with the copper(I) ion, forming a stable complex that enhances the ion’s catalytic activity in azide-alkyne cycloaddition reactions . This interaction prevents the copper(I) ion from undergoing disproportionation and oxidation, thereby maintaining its active form. Additionally, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity and subsequent effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to heat or oxidizing agents . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression. The stability of the compound can be influenced by factors such as pH and temperature, which can affect its long-term efficacy in biological studies.

Metabolic Pathways

1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and affect metabolic flux and metabolite levels within the cell. The compound’s ability to stabilize copper(I) ions also plays a role in redox reactions, influencing the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, 1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride is transported and distributed through interactions with transporters and binding proteins . The compound can bind to specific transporters that facilitate its uptake into cells, where it can accumulate in certain cellular compartments. The distribution of the compound within tissues can be influenced by factors such as blood flow and tissue permeability, affecting its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or the endoplasmic reticulum. This localization can affect the compound’s activity and function, as it can interact with specific enzymes and proteins within these compartments. The targeting signals and modifications that direct the compound’s localization are crucial for its biological activity.

Propriétés

IUPAC Name |

1-benzyltriazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.ClH/c10-9-7-13(12-11-9)6-8-4-2-1-3-5-8;/h1-5,7H,6,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCXRTLSNDOUAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1378707.png)

![3-[(2-Amino-5-methylphenyl)sulfanyl]propanoic acid hydrochloride](/img/structure/B1378712.png)